

# Cycloguanil hydrochloride synthesis and chemical properties

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## Compound of Interest

Compound Name: Cycloguanil hydrochloride

Cat. No.: B126674

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## An In-depth Technical Guide to the Synthesis and Chemical Properties of **Cycloguanil Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cycloguanil is the active metabolite of the prodrug proguanil, a biguanide derivative that has been a component of antimalarial therapy since the 1940s. Upon ingestion, proguanil is metabolized in the liver by cytochrome P450 enzymes into cycloguanil, the compound largely responsible for its antimalarial activity.[1] Cycloguanil exerts its effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium parasites, a mechanism crucial for halting their DNA synthesis and replication.[2]

This technical guide provides a comprehensive overview of the chemical synthesis of **cycloguanil hydrochloride** and its key chemical and physical properties. It is intended for professionals in chemical research and drug development, offering detailed data, protocols, and visual diagrams to support laboratory work and further investigation into this important antimalarial agent.

## Chemical and Physical Properties

**Cycloguanil hydrochloride** is typically a white to off-white crystalline solid.[3] Its key properties are summarized in the table below, providing essential data for handling,

formulation, and experimental design.

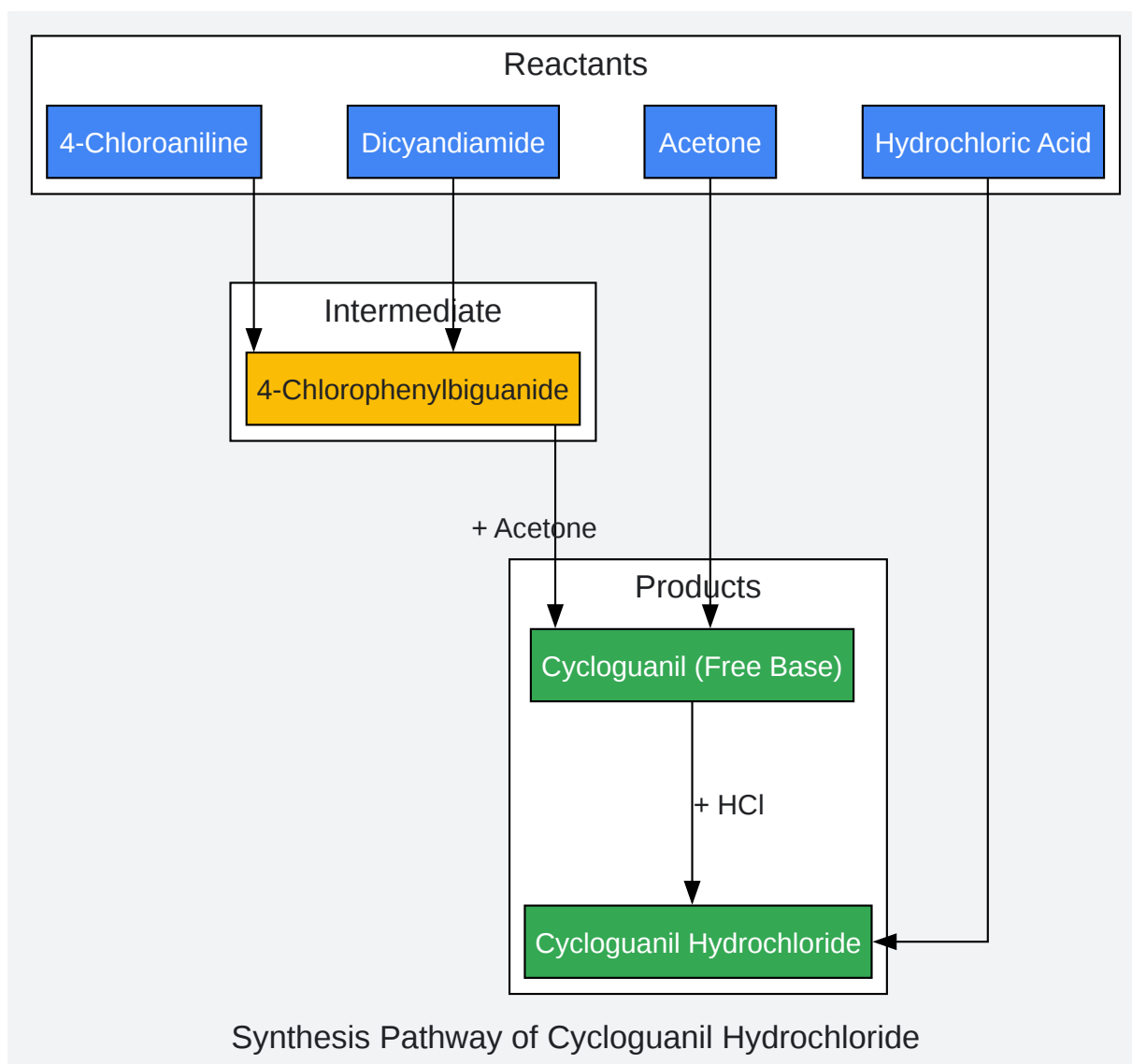
Property	Value	Source(s)
IUPAC Name	1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride	N/A
Synonyms	Chloroguanide Triazine Hydrochloride, D-20 Hydrochloride	N/A
CAS Number	152-53-4	N/A
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClN <sub>5</sub> · HCl	[4]
Molecular Weight	288.18 g/mol	[3][5]
Appearance	White to off-white crystalline solid	[3][6]
Melting Point	210-215 °C	[7]
pKa (Strongest Basic)	8.18 (Predicted)	[8]
Solubility		
DMSO	~20-62.5 mg/mL	[1][3][4][5]
Ethanol	~5-15 mg/mL	[1][4]
Water / PBS (pH 7.2)	~5-25 mg/mL (solubility aided by warming)	[1][3][5]
Dimethylformamide (DMF)	~5 mg/mL	[1][4]
Storage Conditions	Store as a solid at 4°C, sealed away from moisture. In solvent, store at -80°C for up to 6 months.	[3]

## Synthesis of Cycloguanil Hydrochloride

The synthesis of cycloguanil is a two-step process starting from 4-chloroaniline. The first step involves the formation of a biguanide intermediate, which is then cyclized with acetone to form the dihydrotriazine ring of cycloguanil. The final product is typically isolated as its hydrochloride salt to improve stability and aqueous solubility.<sup>[1]</sup>

## Chemical Synthesis Pathway

The overall reaction scheme is illustrated below. 4-chloroaniline reacts with dicyandiamide to yield the intermediate 4-chlorophenylbiguanide. This intermediate undergoes condensation with acetone, leading to the formation of the cycloguanil free base. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.



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Caption: Reaction scheme for the two-step synthesis of **cycloguanil hydrochloride**.

## Representative Experimental Protocol

The following is a generalized experimental protocol based on established chemical literature for the synthesis of dihydrotriazines.

### Step 1: Synthesis of 4-Chlorophenylbiguanide (Intermediate)

- Reagents: 4-chloroaniline (1.0 eq), dicyandiamide (1.1 eq), concentrated hydrochloric acid (2.0 eq), ethanol, water.
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline in a mixture of ethanol and water.
  - Add concentrated hydrochloric acid to form the aniline hydrochloride salt.
  - Add dicyandiamide to the solution.
  - Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
  - Neutralize the solution carefully with aqueous sodium hydroxide to a pH of ~7-8, causing the 4-chlorophenylbiguanide to precipitate.
  - Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate can be used in the next step without further purification.

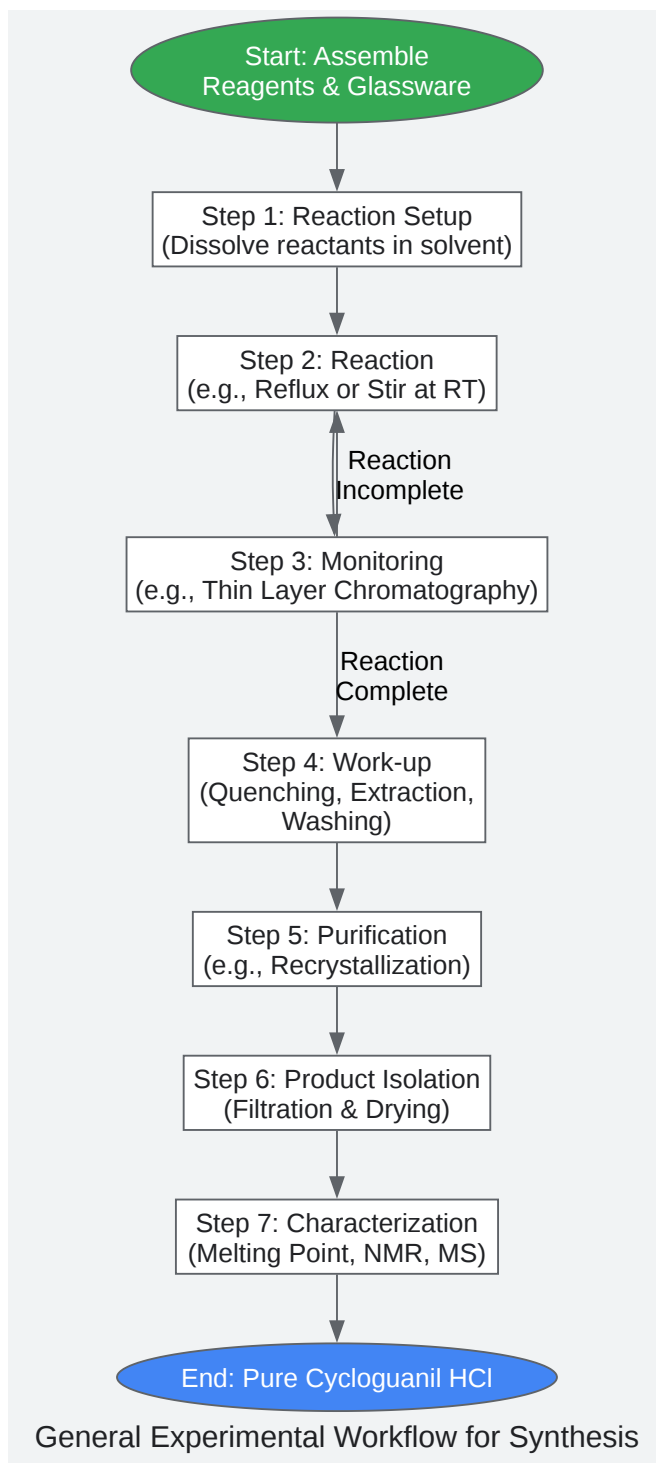
### Step 2: Synthesis of **Cycloguanil Hydrochloride**

- Reagents: 4-chlorophenylbiguanide (1.0 eq), acetone (large excess, acts as reactant and solvent), hydrochloric acid.
- Procedure:
  - Suspend the 4-chlorophenylbiguanide intermediate in acetone in a round-bottom flask.
  - Add a catalytic amount of concentrated hydrochloric acid.
  - Stir the mixture at room temperature for 12-24 hours. The reaction involves the condensation of the biguanide with acetone to form the dihydrotriazine ring.

- Monitor the reaction by TLC until the starting material is consumed.
- Once complete, filter any insoluble material.
- To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid dissolved in a minimal amount of cold isopropanol or ethanol to precipitate the **cycloguanil hydrochloride** salt.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the white crystalline product by vacuum filtration, wash with a small amount of cold acetone or diethyl ether, and dry under vacuum.
- The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

## General Experimental Workflow

The logical flow of the synthesis, from initial setup to final product characterization, is outlined in the diagram below.



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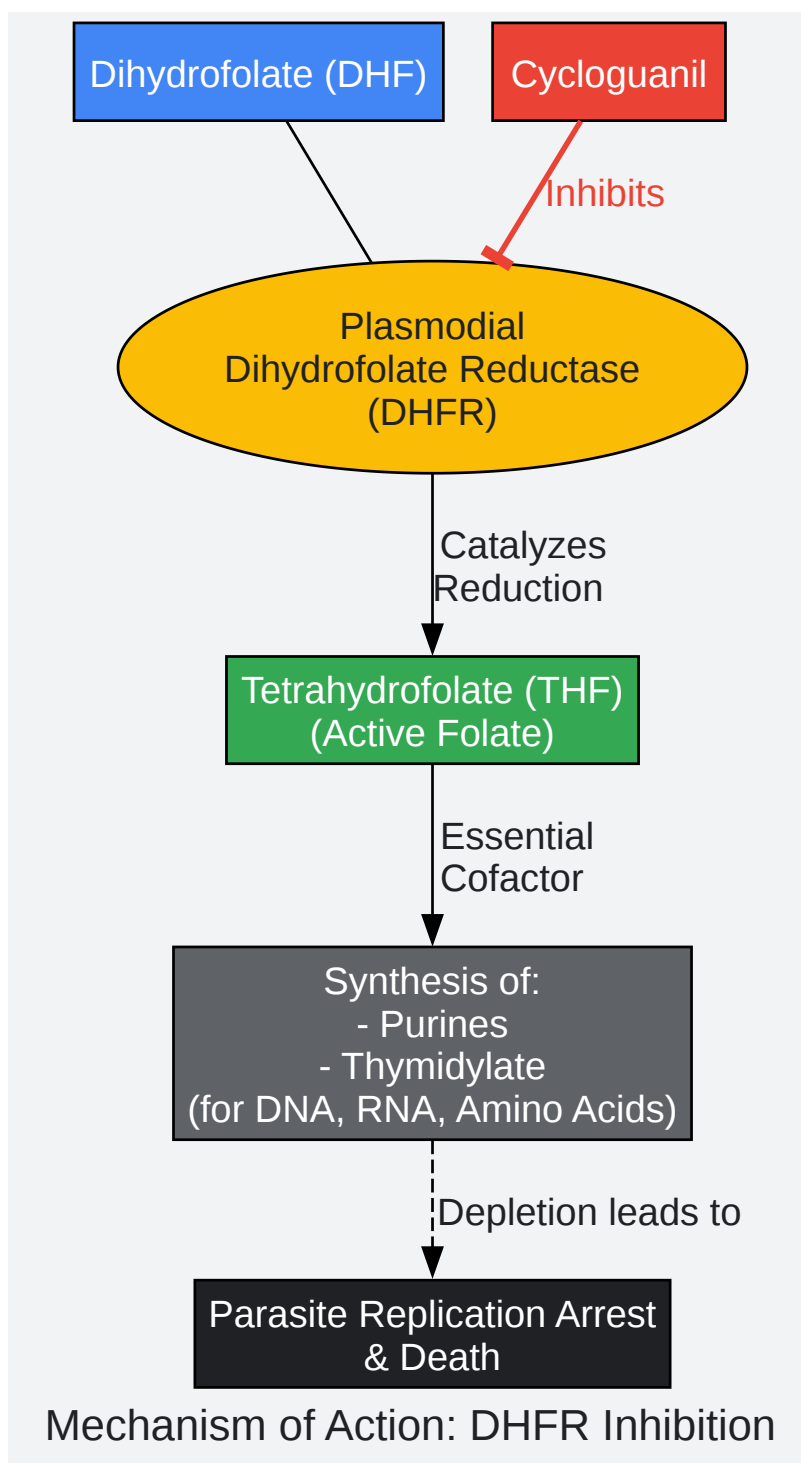
Caption: A typical workflow for the synthesis, purification, and analysis of a chemical compound.

## Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Cycloguanil's antimalarial activity stems from its potent and selective inhibition of the Plasmodium dihydrofolate reductase (DHFR) enzyme. DHFR is critical for the parasite's survival as it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary building blocks for DNA, RNA, and certain amino acids.[2]

By blocking DHFR, cycloguanil depletes the parasite's supply of active folate, thereby arresting DNA replication and cell division, which ultimately leads to the death of the parasite.[2] This mechanism is particularly effective against the liver and erythrocytic stages of the parasite's life cycle.





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Caption: Signaling pathway showing cycloguanil's inhibition of the parasite's folate metabolism.

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